7-Nitroquinolin-3-amine
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Overview
Description
7-Nitroquinolin-3-amine is an organic compound with the molecular formula C9H7N3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a nitro group at the seventh position and an amine group at the third position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroquinolin-3-amine typically involves the nitration of quinoline derivatives followed by amination. One common method is the nitration of 3-aminoquinoline using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the seventh position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Post-reaction purification steps, such as recrystallization or chromatography, are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Nitroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitrosoquinoline derivatives.
Reduction: Formation of 3,7-diaminoquinoline.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
7-Nitroquinolin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anticancer agent and in the development of antimicrobial drugs.
Mechanism of Action
The mechanism of action of 7-Nitroquinolin-3-amine is primarily attributed to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of key biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Quinoline: The parent compound, lacking the nitro and amine groups.
3-Aminoquinoline: Similar structure but without the nitro group.
7-Nitroquinoline: Lacks the amine group at the third position.
Uniqueness: 7-Nitroquinolin-3-amine is unique due to the presence of both the nitro and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, distinguishing it from other quinoline derivatives .
Properties
IUPAC Name |
7-nitroquinolin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-7-3-6-1-2-8(12(13)14)4-9(6)11-5-7/h1-5H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJJWUMLUCSAAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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